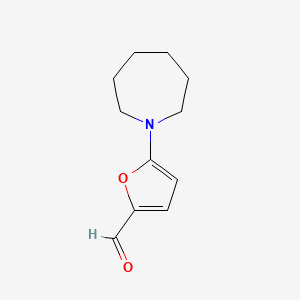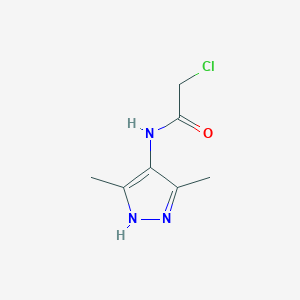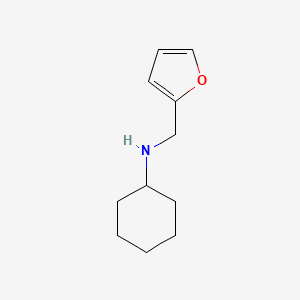
(S)-1,4-Dibromobutan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1,4-Dibromobutan-2-ol is a useful research compound. Its molecular formula is C4H8Br2O and its molecular weight is 231.91 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Material Science
(S)-1,4-Dibromobutan-2-ol is utilized in the synthesis of covalent organic frameworks (COFs) which exhibit potential for various applications including catalysis and material science. For example, COFs synthesized from melamine and dibromoalkanes, including 1,4-dibromobutane, show distinct colors and can be used as templates for in-situ metal nanoparticle preparation. These COFs have applications in hydrogen generation from hydrolysis reactions, demonstrating their potential in energy conversion and storage systems (Sahiner, Demirci, & Sel, 2016).
Polymer Chemistry
In polymer chemistry, This compound is involved in the modification of polymer chains to induce molecular ordering, which is pivotal for the development of functional molecular devices. This application underscores the compound's role in advancing materials with specific electronic or optical properties (Changez et al., 2012).
Organic Synthesis
The compound plays a crucial role in organic synthesis, offering pathways to create complex molecules. For instance, it's used in the stereoselective synthesis of chiral α,ω-diynes, a process that highlights its importance in constructing molecules with specific stereochemistry, which is crucial for pharmaceuticals and fine chemicals production (Caporusso et al., 2002).
Catalysis
Furthermore, This compound is instrumental in catalysis research. It has been utilized in the development of polymeric ionic liquid (PIL) particles for catalyzing hydrogen generation from hydrolysis and methanolysis of NaBH4. This research is significant for the advancement of green chemistry and sustainable energy sources (Sahiner, Yasar, & Aktas, 2016).
Phase Transfer Catalysis
It also finds applications in phase transfer catalysis, where it aids in the intramolecular cycloalkylation of phenylacetonitrile, showcasing the efficiency and versatility of This compound in facilitating complex organic reactions under mild conditions (Jayachandran & Wang, 2000).
Propiedades
IUPAC Name |
(2S)-1,4-dibromobutan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Br2O/c5-2-1-4(7)3-6/h4,7H,1-3H2/t4-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSRAPMBSMSACN-BYPYZUCNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C(CBr)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CBr)[C@@H](CBr)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Br2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.91 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Methyl-1-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethyl]-1H-indole-3-carbaldehyde](/img/structure/B1298798.png)



![5-[(Diethylamino)methyl]-2-furoic acid](/img/structure/B1298813.png)




